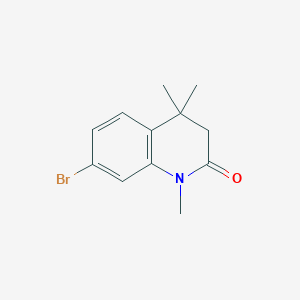

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and three methyl groups at the 1st, 4th, and 4th positions, along with a dihydroquinolinone core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline precursor, which is then subjected to bromination.

Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action:

Research indicates that 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. This mechanism leads to the inhibition of cancer cell proliferation.

Case Studies:

- In Vitro Studies: Significant cytotoxic effects were observed against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The reported IC50 values were considerably lower than those required for many conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | < 10 | |

| A549 | < 15 |

Antimicrobial Activity

Mechanism of Action:

The compound demonstrates antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. Its activity has been assessed against various bacterial strains.

Findings:

In studies evaluating its efficacy:

- Staphylococcus aureus and Escherichia coli were notably affected, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Synthetic Routes

The synthesis of this compound typically involves bromination of a quinoline precursor using bromine or N-bromosuccinimide in a suitable solvent such as chloroform or carbon tetrachloride. Careful control of reaction conditions is essential to maximize yield and purity.

Wirkmechanismus

The mechanism of action of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline core structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

7-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

7-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 129790-06-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of dihydroquinoline can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Case Study: In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Mechanism: It is believed to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Findings: In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects:

- Mechanism: It may act as an antioxidant and reduce oxidative stress in neuronal cells.

- Research Findings: Experimental models have shown that treatment with this compound leads to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in MCF-7 and A549 cells |

| Antimicrobial | Disrupts cell wall synthesis | Effective against S. aureus and E. coli |

| Neuroprotective | Reduces oxidative stress | Improves outcomes in neurodegenerative models |

Eigenschaften

IUPAC Name |

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMJEBPOSVJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601404 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129790-06-3 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.